4-Bromo-3'-methoxybiphenyl
Overview
Description
4-Bromo-3’-methoxybiphenyl is an organic compound with the molecular formula C13H11BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the 4-position and a methoxy group at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’-methoxybiphenyl can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of 4-Bromo-3’-methoxybiphenyl typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3’-methoxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding biphenyl derivative.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted biphenyl derivatives.
- Oxidation reactions produce phenol derivatives.
- Reduction reactions result in the formation of biphenyl .
Scientific Research Applications
4-Bromo-3’-methoxybiphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3’-methoxybiphenyl involves its interaction with various molecular targets. The bromine atom and methoxy group influence the compound’s reactivity and binding affinity to different substrates. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the interacting species .
Comparison with Similar Compounds
- 3-Bromo-4-methoxybiphenyl
- 4-Bromo-4’-methoxybiphenyl
- 2-Bromo-4-methoxybiphenyl
Comparison: 4-Bromo-3’-methoxybiphenyl is unique due to the specific positioning of the bromine and methoxy groups, which significantly influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for targeted synthetic applications .
Properties
IUPAC Name |
1-bromo-4-(3-methoxyphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGIXEAVNURZGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373710 | |
Record name | 4-Bromo-3'-methoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74447-69-1 | |
Record name | 4-Bromo-3'-methoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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